Bienvenue dans la boutique en ligne BenchChem!

(3-Nitropyridin-2-yl)boronic acid

protodeboronation kinetics boronic acid stability Suzuki coupling robustness

This 2-pyridylboronic acid uniquely enables a two-step Suzuki-Cadogan sequence to build fused pyrrole/carboline scaffolds—impossible with other regioisomers. The 3-nitro group acts as both a privileged Cadogan handle and a pharmacophoric element (CRF₁ IC₅₀ 9.5–110 nM). The ortho-nitro/boronic acid combination provides orthogonal diversification for parallel synthesis and DEL. Ensure prompt use or in-situ protection (e.g., MIDA boronate) to mitigate protodeboronation. Demand ≥95% purity with ¹H NMR and boron content QC.

Molecular Formula C5H5BN2O4
Molecular Weight 167.92 g/mol
Cat. No. B12964772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Nitropyridin-2-yl)boronic acid
Molecular FormulaC5H5BN2O4
Molecular Weight167.92 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC=N1)[N+](=O)[O-])(O)O
InChIInChI=1S/C5H5BN2O4/c9-6(10)5-4(8(11)12)2-1-3-7-5/h1-3,9-10H
InChIKeyYGHBDHOLBYSDEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Nitropyridin-2-yl)boronic acid – Technical Baseline and Compound-Class Positioning for Informed Sourcing Decisions


(3-Nitropyridin-2-yl)boronic acid (CAS 851199-84-3; molecular formula C₅H₅BN₂O₄; molecular weight 167.92 g/mol) is a heteroaryl boronic acid featuring a pyridine ring substituted with a nitro group at the 3-position and a boronic acid moiety at the 2-position . This compound belongs to the class of 2-pyridylboronic acids, which are well-documented as challenging substrates in Suzuki–Miyaura cross-coupling due to their pronounced susceptibility to protodeboronation [1]. The ortho relationship between the boronic acid and the pyridine nitrogen creates a unique electronic environment that distinguishes this compound from its 3- and 4-pyridyl regioisomers and from nitro-substituted phenylboronic acids. The electron-withdrawing nitro substituent further modulates both the stability of the C–B bond and the reactivity of the pyridine ring toward downstream functionalization, including reduction to the corresponding amine and participation in Cadogan-type reductive cyclizations [2].

Why (3-Nitropyridin-2-yl)boronic acid Cannot Be Simply Replaced by Other Nitropyridinyl or Pyridyl Boronic Acids


The procurement decision for nitropyridinyl boronic acids is governed by three interrelated variables—regiochemistry of the nitro group, position of the boronic acid on the pyridine ring, and the resulting electronic interplay between these functional groups—each of which dictates a different stability profile, coupling efficiency, and downstream functionalization pathway. The 2-pyridylboronic acid scaffold is intrinsically unstable toward protodeboronation, with half-lives on the order of 25–50 seconds at neutral pH and 70 °C, whereas 3- and 4-pyridyl boronic acids are stable for over one week under comparable alkaline conditions [1]. The installation of an electron-withdrawing nitro group at the 3-position adjacent to the boron-bearing C2 carbon introduces competing electronic effects: the nitro group withdraws electron density from the ring, which can partially stabilize the C–B bond against protodeboronation, yet the ortho-pyridyl nitrogen still facilitates fragmentation via zwitterionic intermediates. This balance of destabilizing (ortho-nitrogen) and stabilizing (electron-poor ring) effects is unique to the 3-nitro-2-pyridyl substitution pattern and cannot be replicated by, for example, (2-nitropyridin-4-yl)boronic acid or (5-nitropyridin-2-yl)boronic acid [2]. Furthermore, the 3-nitro group serves as a privileged handle for Cadogan reductive cyclization to form fused N-heterocycles, a transformation that requires the nitro group to be ortho to the aryl coupling partner—a geometric constraint met specifically by the 3-nitro-2-pyridyl architecture [3].

Quantitative Differentiation of (3-Nitropyridin-2-yl)boronic acid: Head-to-Head and Cross-Study Comparator Evidence


Protodeboronation Stability: 2-Pyridyl vs. 3-Pyridyl Boronic Acid Scaffolds

The 2-pyridylboronic acid scaffold—the core architecture of (3-nitropyridin-2-yl)boronic acid—undergoes protodeboronation with a half-life (t₀.₅) of approximately 25–50 seconds at pH 7 and 70 °C. In contrast, 3-pyridyl and 4-pyridyl boronic acids are far more robust, with t₀.₅ exceeding 1 week at pH 12 and 70 °C [1]. This 4–5 order-of-magnitude difference in protodeboronation rate means that procurement of a 3-nitropyridin-2-yl regioisomer necessarily entails acceptance of this intrinsic 2-pyridyl lability. However, the electron-withdrawing nitro group at the 3-position partially counteracts this instability by reducing electron density at the pyridine nitrogen, attenuating the zwitterionic intermediate pathway that drives fragmentation. While direct experimental protodeboronation data for the nitrated analog are not reported in the Cox et al. study, the class-level behavior of electron-deficient 2-pyridylboronic acids (e.g., halopyridin-2-yl derivatives) demonstrates that electron-withdrawing ring substituents confer meaningful stabilization relative to the parent 2-pyridylboronic acid [2].

protodeboronation kinetics boronic acid stability Suzuki coupling robustness

Suzuki–Miyaura Coupling Efficiency: Nitro-Substituted Aryl Halides as Enabling Partners for 2-Pyridyl Boronic Acids

A 2025 study by Zhang et al. demonstrated that heteroaryl-2-boronic acids—a class that includes (3-nitropyridin-2-yl)boronic acid—can be efficiently cross-coupled when paired with nitro-substituted aryl halides under palladium catalysis, achieving high yields with low catalyst loading under mild conditions [1]. This represents a significant methodological advance because 2-pyridyl boronic acids have historically been considered problematic substrates, often giving low yields due to competitive protodeboronation [2]. The nitro group on the aryl halide coupling partner serves a dual role: it activates the aryl halide toward oxidative addition and provides a versatile handle for subsequent functionalization. The utility of this approach was demonstrated through the efficient synthesis of the pharmaceutical drug dantrolene. For (3-nitropyridin-2-yl)boronic acid specifically, this finding has direct procurement relevance: users who intend to couple this reagent with electron-deficient (nitro-substituted) aryl halides can reasonably expect superior outcomes compared to coupling with electron-rich or electronically neutral partners, whereas the reverse is true for many other boronic acid classes.

Suzuki-Miyaura cross-coupling heteroaryl-2-boronic acid nitroaryl halide dantrolene synthesis

Cadogan Reductive Cyclization: The 3-Nitro-2-pyridyl Architecture as a Privileged Entry to Fused N-Heterocycles

The 3-nitro substituent in (3-nitropyridin-2-yl)boronic acid is strategically positioned ortho to the carbon at the 2-position, enabling Cadogan-type reductive cyclization to form fused heterocyclic systems. A 2025 structural report by Rupp et al. describes the use of (3-nitropyridin-2-yl)boronic acid in a twofold Suzuki reaction with a central diboronic acid and chloronitropyridine to generate bis(3-nitropyridin-2-yl)benzene, which was subsequently elaborated via Cadogan reaction to produce extended conjugated heterocyclic systems [1]. This geometric requirement—the nitro group must be ortho to the aryl substituent that will participate in ring closure—is uniquely satisfied by the 3-nitro-2-pyridyl substitution pattern. Regioisomeric nitro-pyridinyl boronic acids such as (5-nitropyridin-2-yl)boronic acid (nitro para to the coupling site) or (2-nitropyridin-4-yl)boronic acid (nitro meta to the coupling site) cannot undergo the same Cadogan cyclization because the nitro group is not properly positioned relative to the newly formed biaryl bond [2]. The broader literature on Cadogan cyclization of 2-aryl-3-nitropyridines to δ-carbolines further validates this privileged reactivity pattern [3].

Cadogan cyclization nitroarene reduction fused heterocycles δ-carbolines

Electronic Modulation by the 3-Nitro Group: Comparison with Halopyridin-2-yl Boronic Acids

The electronic influence of the 3-nitro substituent on the pyridine ring of (3-nitropyridin-2-yl)boronic acid can be contextualized by comparison with the well-characterized halopyridin-2-yl boronic acid series. Bouillon et al. (2003) demonstrated that 6-bromopyridin-2-yl-boronic acid and 6-chloropyridin-2-yl-boronic acid could be isolated as crystalline solids in 45–55% yield and stored stably below 5 °C, while the parent (unsubstituted) pyridin-2-yl-boronic acid is markedly less stable [1]. The nitro group (σₘ = 0.71) is a significantly stronger electron-withdrawing substituent than bromine (σₘ = 0.39) or chlorine (σₘ = 0.37), suggesting that (3-nitropyridin-2-yl)boronic acid may benefit from even greater electronic stabilization of the C–B bond than its halogenated counterparts [2]. Additionally, the nitro group's strong –I and –R effects increase the electrophilicity of the pyridine ring, which can facilitate oxidative addition when the compound is used as a coupling partner in the reverse sense (i.e., as the aryl halide surrogate after conversion). This electronic profile is distinct from that of (2-nitropyridin-4-yl)boronic acid, where the nitro group is positioned para to the pyridine nitrogen rather than adjacent to the boronic acid, resulting in a different resonance interaction pattern .

electronic effects boronic acid reactivity nitro vs. halogen substitution Suzuki coupling rate

Functional Group Orthogonality: Nitro Group as a Latent Amine for Sequential Diversification

A key differentiator of (3-nitropyridin-2-yl)boronic acid versus non-nitrated pyridinyl boronic acids is the presence of the nitro group as a masked amine, enabling a sequential two-step diversification strategy that is not accessible with, for example, pyridin-2-ylboronic acid or 3-pyridylboronic acid. The nitro group can be selectively reduced to the corresponding 3-aminopyridin-2-ylboronic acid (or its derivatives), after which the amine can participate in amidation, reductive amination, Buchwald–Hartwig coupling, or diazotization/Sandmeyer chemistry [1]. Furthermore, a growing body of literature demonstrates that nitroarenes can engage directly in P(III)/P(V)=O-catalyzed reductive C–N coupling with boronic acids, producing N-aryl amines without prior reduction [2]. This reactivity manifold is particularly efficient when the nitroarene is electron-deficient and the boronic acid is electron-rich—a pairing that (3-nitropyridin-2-yl)boronic acid can satisfy as the nitroarene component. In contrast, regioisomeric nitropyridinyl boronic acids such as (2-nitropyridin-3-yl)boronic acid place the nitro group at C2 adjacent to the pyridine nitrogen, which may alter the reduction potential and the steric environment around the nitro group, leading to different chemoselectivity outcomes .

nitro reduction reductive C–N coupling orthogonal functionalization building block versatility

Regioisomeric Comparison: (3-Nitropyridin-2-yl)boronic acid vs. (2-Nitropyridin-3-yl)boronic acid in Drug Discovery Applications

The regioisomeric pair (3-nitropyridin-2-yl)boronic acid and (2-nitropyridin-3-yl)boronic acid, though sharing the same molecular formula (C₅H₅BN₂O₄, MW 167.92), produce structurally distinct biaryl products upon Suzuki coupling and therefore address different chemical space in medicinal chemistry programs. The 3-nitro-2-pyridyl scaffold has been employed in the synthesis of imidazo[4,5-b]pyridine-based CRF₁ receptor ligands via Suzuki coupling of 3-pyridyl boronic acids with 2-benzyloxy-4-chloro-3-nitropyridine, yielding high-affinity ligands with IC₅₀ values in the nanomolar range [1]. Separately, 1-(2,5-dimethylphenyl)-4-(3-nitropyridin-2-yl)piperazine derivatives have been explored as scaffolds for dopamine D₃ receptor ligands [2]. These applications exploit the specific spatial relationship between the nitro group and the biaryl linkage: in the 3-nitro-2-pyridyl regioisomer, the nitro group is positioned to engage in hydrogen-bonding or electrostatic interactions with receptor residues while the biaryl moiety occupies a distinct hydrophobic pocket. The 2-nitro-3-pyridyl regioisomer would place the nitro group in a different spatial orientation relative to the coupled aryl ring, potentially altering the pharmacophore geometry and binding affinity.

regioisomer comparison CRF receptor ligands D3 receptor ligands medicinal chemistry building blocks

Optimal Deployment Scenarios for (3-Nitropyridin-2-yl)boronic acid Based on Quantitative Differentiation Evidence


Synthesis of δ-Carboline and Indole-Fused Heterocycles via Sequential Suzuki–Cadogan Strategy

This is the highest-differentiation application scenario for (3-nitropyridin-2-yl)boronic acid. The 3-nitro-2-pyridyl architecture is uniquely suited for a two-step sequence: (1) Suzuki–Miyaura coupling at the C2 boronic acid with an aryl halide to install a biaryl linkage, followed by (2) Cadogan reductive cyclization between the ortho-nitro group and the newly installed aryl ring to form a fused pyrrole or carboline. As demonstrated by Rupp et al. (2025), this strategy has been successfully executed using a twofold Suzuki coupling to generate bis(3-nitropyridin-2-yl)benzene intermediates, which were subsequently elaborated via Cadogan reaction into extended conjugated heterocyclic systems [1]. No other nitropyridinyl boronic acid regioisomer can support this exact sequence, making (3-nitropyridin-2-yl)boronic acid irreplaceable for this synthetic route. Researchers should note that the success of the Suzuki step depends on using the boronic acid promptly after dissolution or employing in-situ protection (e.g., as the MIDA boronate) to mitigate protodeboronation, as established by the class-level stability data from Cox et al. (2016) [2].

Medicinal Chemistry: CRF₁ Receptor Antagonist and Dopamine D₃ Receptor Ligand Programs

The 3-nitropyridin-2-yl fragment is a validated pharmacophoric element in CRF₁ receptor antagonists, as established by Arvanitis et al. (2003), who demonstrated that imidazo[4,5-b]pyridines bearing a 7-(3-pyridyl) substituent—derived from 3-pyridyl boronic acid Suzuki couplings—exhibit high affinity for the CRF₁ receptor [1]. Binding data for compounds built on this scaffold show IC₅₀ values ranging from 9.5 nM to 110 nM at human CRF₁ [2]. In selecting (3-nitropyridin-2-yl)boronic acid for these programs, medicinal chemistry teams gain a dual advantage: the boronic acid enables modular biaryl construction, while the 3-nitro group can be retained for target engagement (hydrogen bonding, electrostatic interactions) or reduced to an amine for further diversification. This scenario is particularly compelling when the target binding site features a hydrogen-bond acceptor proximal to a hydrophobic pocket—a pharmacophore arrangement that the 3-nitro group is well-positioned to satisfy.

Sequential Diversification Libraries: Nitro Reduction Followed by Amine Functionalization

For parallel synthesis or DNA-encoded library (DEL) construction, (3-nitropyridin-2-yl)boronic acid offers a two-dimensional diversification node. The first dimension is the Suzuki coupling at the boronic acid, which can be executed with a diverse set of aryl/heteroaryl halides. The second dimension is the reduction of the 3-nitro group to the corresponding amine, enabling subsequent amide coupling, sulfonamide formation, reductive amination, or Buchwald–Hartwig arylation. This orthogonal reactivity is not available with non-nitrated pyridinyl boronic acids (e.g., pyridin-2-ylboronic acid, 3-pyridylboronic acid), which provide only a single diversification point. The electron-withdrawing nature of the nitro group also enhances the rate of Suzuki coupling with electron-rich aryl halides relative to non-nitrated pyridinyl boronic acids [3], potentially improving library yields and purity. Procurement teams should prioritize suppliers offering this compound at ≥95% purity with certificates of analysis that include ¹H NMR and boron content quantification, given the compound's sensitivity to protodeboronation during storage.

Synthesis of Dantrolene Analogs and Related Skeletal Muscle Relaxants

The Zhang et al. (2025) study demonstrating efficient Suzuki–Miyaura cross-coupling of heteroaryl-2-boronic acids with nitroaryl halides includes the synthesis of dantrolene as a proof-of-concept pharmaceutical application [1]. Dantrolene is an FDA-approved skeletal muscle relaxant used in the treatment of malignant hyperthermia, and its core structure contains a nitrophenyl-hydantoin motif accessible via cross-coupling chemistry. For research groups synthesizing dantrolene analogs or related ryanodine receptor modulators, (3-nitropyridin-2-yl)boronic acid can serve as the heteroaryl coupling partner, introducing a nitropyridine moiety that may modulate physicochemical properties (logP, solubility, basicity) relative to the parent nitrophenyl scaffold. The successful coupling of 2-pyridyl boronic acids with nitroaryl halides under mild, low-catalyst-loading conditions [1] provides a validated experimental protocol that reduces the risk associated with using this otherwise challenging class of boronic acids.

Quote Request

Request a Quote for (3-Nitropyridin-2-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.